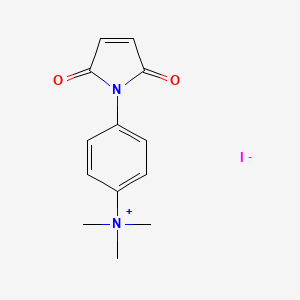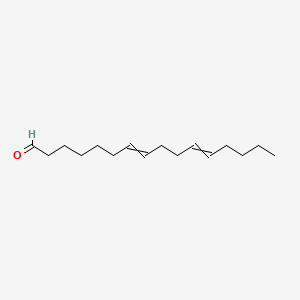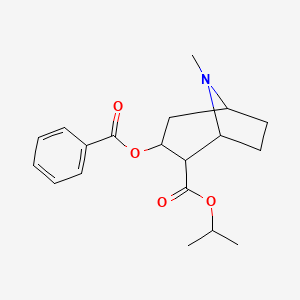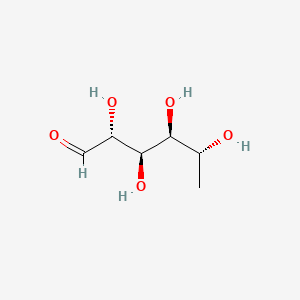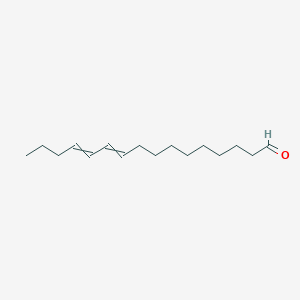
2,2'-Bipyridine-3,3'-dicarboxylic acid
概要
説明
2,2’-Bipyridine-3,3’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 3 and 3’ positions of the bipyridine ring. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It appears as a white to almost white powder or crystalline solid and has a melting point of approximately 261°C .
作用機序
Target of Action
The primary targets of 2,2’-Bipyridine-3,3’-dicarboxylic acid are metal ions . It can act as a ligand, forming coordination compounds with these ions . These complexes have significant applications in catalysis, materials science, and biomedicine .
Mode of Action
2,2’-Bipyridine-3,3’-dicarboxylic acid interacts with its targets through both the nitrogen and oxygen atoms of the carboxyl group . This interaction forms coordination polymers , which are compounds where a metal ion is bound to multiple ligands, forming an extended structure .
Biochemical Pathways
It’s known that the compound can improve the optical properties of certain perovskite nanocrystals . This suggests that it may influence pathways related to light absorption and emission in these materials .
Result of Action
The molecular and cellular effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid’s action are largely dependent on the specific metal ion it’s coordinated with. For instance, when used as a ligand with certain metal ions, it can improve the photoluminescence properties of perovskite nanocrystals .
Action Environment
The action, efficacy, and stability of 2,2’-Bipyridine-3,3’-dicarboxylic acid can be influenced by various environmental factors. For example, the removal of surface ligands can lead to surface defects and degradation in the photoluminescence properties of perovskite nanocrystals . The use of 2,2’-Bipyridine-3,3’-dicarboxylic acid as a bidentate ligand can help mitigate these effects .
生化学分析
Biochemical Properties
2,2’-Bipyridine-3,3’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs) and coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups and nitrogen atoms in the pyridine rings. These interactions often involve coordination bonds with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes .
Cellular Effects
The effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of certain transcription factors and enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, 2,2’-Bipyridine-3,3’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions that can inhibit or activate enzymes. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes such as metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2,2’-Bipyridine-3,3’-dicarboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes and improving cellular function. At high doses, it can be toxic and cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2,2’-Bipyridine-3,3’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of metalloenzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .
Transport and Distribution
Within cells and tissues, 2,2’-Bipyridine-3,3’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2,2’-Bipyridine-3,3’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular activity and function. These localization patterns are crucial for its role in regulating cellular processes and maintaining cellular homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Bipyridine-3,3’-dicarboxylic acid can be synthesized through a multi-step process starting from benzaldehyde. The key steps involve:
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with bipyridine in the presence of a base to form 2,2’-bipyridine-3,3’-dicarboxaldehyde.
Industrial Production Methods
While specific industrial production methods for 2,2’-bipyridine-3,3’-dicarboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
化学反応の分析
Types of Reactions
2,2’-Bipyridine-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions, which are widely studied in coordination chemistry.
Redox Reactions: The compound can participate in redox reactions, particularly involving the carboxylic acid groups and the bipyridine ring.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts such as copper(II) chloride or barium nitrate.
Redox Reactions: Reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate are used under controlled conditions.
Major Products
Coordination Complexes: These include various metal-organic frameworks and coordination polymers.
Oxidation Products: Oxidation of the carboxylic acid groups can lead to the formation of corresponding carboxylates.
科学的研究の応用
2,2’-Bipyridine-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- 2,2’-Bipyridine-6,6’-dicarboxylic acid
Uniqueness
2,2’-Bipyridine-3,3’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its coordination chemistry and reactivity. Compared to its isomers, it forms distinct coordination complexes with different structural and electronic properties .
特性
IUPAC Name |
2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVZVRWMLMPTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350521 | |
| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-01-6 | |
| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1209062.png)
